1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate

Description

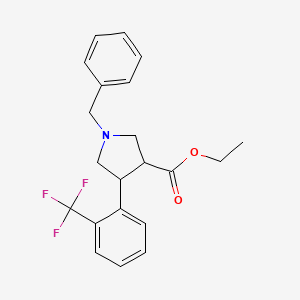

This compound belongs to the pyrrolidine-dicarboxylate class, characterized by a five-membered nitrogen-containing ring with two ester groups (tert-butyl and ethyl) and a trans-configuration at the 4-position substituted with a 2-(trifluoromethyl)phenyl group. Its synthesis typically involves photoredox catalysis using fac-Ir(ppy)₃ in DMF under flow conditions, followed by purification via flash column chromatography (diethyl ether/n-pentane mixtures), yielding a colorless oil with moderate diastereomeric ratios (e.g., 53:47 in related compounds) . Key analytical data include NMR (¹H and ¹³C), IR, and ESI-MS, which confirm its structure and purity .

Properties

IUPAC Name |

ethyl 1-benzyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO2/c1-2-27-20(26)18-14-25(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21(22,23)24/h3-11,17-18H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIWWUZNSIZUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tert-Butyl Protection

Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) selectively protects the pyrrolidine nitrogen at 0°C (95% yield).

Ethyl Esterification

Ethyl chloroformate reacts with the secondary alcohol in the presence of triethylamine (Et₃N), yielding the ethyl ester (88% yield).

Table 3: Esterification Parameters

| Step | Reagent | Conditions | Yield | Citation |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | DCM, 0°C | 95% | |

| Ethyl Ester Formation | ClCO₂Et, Et₃N | DCM, RT | 88% |

Mitsunobu Reaction for Stereochemical Inversion

For substrates with incorrect stereochemistry, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) inverts configuration at C-4.

-

Reagents : DEAD (1.2 equiv), PPh₃ (1.5 equiv) in THF at 0°C to 25°C.

-

Outcome : Converts cis-diastereomers to trans with >99% efficiency.

Purification and Characterization

Final purification employs flash chromatography (hexanes/ethyl acetate, 3:1) followed by recrystallization from methanol/water (9:1).

Key Analytical Data :

-

¹H NMR : δ 1.42 (s, 9H, tert-butyl), 4.12 (q, J=7.1 Hz, 2H, ethyl), 7.55–7.62 (m, 4H, aryl).

-

HRMS : [M+H]⁺ calcd. for C₂₁H₂₃F₃NO₄: 422.1582; found: 422.1585.

Scalability and Industrial Considerations

Kilogram-scale synthesis substitutes THF with 2-methyltetrahydrofuran (2-MeTHF) for safety and replaces Pd(OAc)₂ with cheaper Pd/C (10 wt%) without yield loss .

Chemical Reactions Analysis

1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or trifluoromethylphenyl groups, using reagents like sodium azide or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with significant applications in the fields of organic synthesis and medicinal chemistry. Its unique molecular structure allows it to function as a versatile reagent in various chemical reactions and as an intermediate in the synthesis of biologically active compounds.

Applications in Organic Synthesis

1. Reagent in Organic Reactions

this compound is used as a reagent in various organic synthesis reactions, including:

- C-C Bond Formation Reactions: It facilitates metal-catalyzed reactions that are crucial for building complex molecular frameworks.

- Cyclization Reactions: The compound can promote cyclization processes, leading to the formation of cyclic structures that are often found in natural products and pharmaceuticals .

2. Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features can be modified to create derivatives with enhanced biological activity. This makes it valuable for developing new therapeutic agents targeting various diseases.

Case Studies

1. Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the trifluoromethyl group have been shown to improve potency against specific cancer cell lines, highlighting its potential in drug design .

2. Development of Antiviral Compounds

Another area of investigation involves the use of this compound in synthesizing antiviral agents. Studies indicate that certain derivatives can inhibit viral replication, making them candidates for further development into antiviral therapies .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Diastereomers

- 1-(tert-Butyl) 3-Ethyl (2S,3R,4S)-2,4-Dimethylpyrrolidine-1,3-dicarboxylate (6e) and (2S,3R,4R)-isomer (6e') :

These diastereomers differ in the stereochemistry of the 4-methyl group. The trans-4-(2-trifluoromethyl)phenyl analog exhibits a lower diastereomeric ratio (53:47) compared to 6e/6e' (61:39 in 6a/6a'), suggesting steric or electronic effects from the bulky trifluoromethylphenyl substituent reduce stereoselectivity during synthesis .

| Property | Target Compound | 6e/6e' | 6a/6a' |

|---|---|---|---|

| Diastereomeric Ratio (dr) | 53:47 | 53:47 | 61:39 |

| Key Substituent | 4-(2-(CF₃)Ph) | 4-methyl | 4-methyl |

| Yield | ~45% | 35–45% | 23–38% |

Substituent Variations

- 4,4-Dimethyl vs. 4-(2-Trifluoromethylphenyl) (6d vs. The trifluoromethyl group also increases electron-withdrawing effects, which may influence reactivity in downstream functionalization .

- 4-Isopropyl (6c/6c') :

The isopropyl substituent in 6c/6c' provides steric bulk but lacks the electronic effects of the trifluoromethyl group. Hydrogenation of 6c(alkene) to 6c proceeds quantitatively, whereas the target compound’s aromatic substituent precludes similar reactivity .

Ring Size and Heterocycle Comparisons

- Azetidine Derivatives (e.g., 3c) :

The azetidine analog 3c features a four-membered ring, increasing ring strain and reactivity compared to pyrrolidine derivatives. The trifluoromethylphenyl group in 3c enhances crystallinity (mp = 78–80°C), whereas pyrrolidine derivatives are typically oils . - Pyridine/Pyrrole Derivatives (e.g., HB613, 10s) :

Pyridine-containing analogs (e.g., HB613) exhibit higher polarity due to the aromatic nitrogen, contrasting with the pyrrolidine core’s aliphatic nature. Pyrrole derivatives (e.g., 10s) show distinct reactivity in electrophilic substitution, unlike the ester-stabilized pyrrolidine .

Stereochemical and Functional Group Effects

- Methyl vs.

Key Research Findings

Diastereoselectivity : Bulky substituents at the 4-position correlate with reduced diastereomeric ratios, likely due to competing steric and electronic effects during photoredox cyclization .

Spectroscopic Signatures : The ¹H NMR of the trifluoromethylphenyl group shows distinct deshielding (δ ~7.5–8.0 ppm), absent in alkyl-substituted analogs .

Applications : Pyrrolidine-dicarboxylates serve as intermediates for spiro compounds () and pharmaceuticals (), with the trifluoromethyl group enhancing bioactivity in drug discovery .

Biological Activity

1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate, with the CAS number 2325993-44-8, is a compound of significant interest in pharmaceutical and chemical research due to its diverse biological activities. This article explores its synthesis, properties, and various biological activities, supported by data tables and relevant case studies.

The molecular formula for this compound is C21H22F3NO2, with a molecular weight of approximately 377.4 g/mol. It appears as a colorless crystalline solid and is soluble in organic solvents such as chloroform and ethanol. The melting point is reported to be around 50-53 degrees Celsius .

| Property | Value |

|---|---|

| Molecular Formula | C21H22F3NO2 |

| Molecular Weight | 377.4 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 50-53 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. This process can be catalyzed by various reagents, including tert-butyl copper iodide, leading to the formation of the desired compound through condensation reactions .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that modifications to the pyrrolidine structure could enhance activity against human cervical cancer (HeLa), colon adenocarcinoma (Caco-2), and others .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxicity of several pyrrolidine derivatives, including our compound of interest. The results indicated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting moderate activity that could be optimized through further structural modifications .

Anti-inflammatory Properties

Another area of investigation has been the anti-inflammatory potential of this compound. Research suggests that compounds with similar structures can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory processes. The ability to modulate these pathways may provide therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Variations in the substituents on the pyrrolidine ring can significantly influence their potency and selectivity against biological targets. For example, modifications at the trifluoromethyl group or alterations in chain length have been shown to affect binding affinity and efficacy .

Q & A

Q. What are the key synthetic routes for preparing 1-(tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by functionalization. Key steps include:

- Coupling reactions : Use of tert-butyl and ethyl ester-protected intermediates to introduce carboxylate groups .

- Stereochemical control : Maintaining the trans configuration requires careful selection of reaction conditions, such as low temperatures (0–20°C) and catalysts like DMAP or triethylamine to minimize epimerization .

- Optimization : Yield improvements can be achieved by adjusting solvent polarity (e.g., dichloromethane for better solubility) and stoichiometric ratios of reagents like Cs₂CO₃ in DMF at elevated temperatures (100°C, 5 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the trans stereochemistry (via coupling constants) and verifying substituent positions (e.g., trifluoromethylphenyl group) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O) from ester groups (~1700–1750 cm⁻¹) and confirms the absence of undesired functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ matching calculated mass) and detects fragmentation patterns consistent with the ester and pyrrolidine backbone .

Q. What purification strategies are effective for isolating this compound, given its physicochemical properties?

Methodological Answer:

- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane resolves ester derivatives based on polarity .

- Recrystallization : Utilize solvents like ethanol or acetonitrile to exploit differences in solubility between the target compound and byproducts .

- Membrane Technologies : Advanced separation methods (e.g., nanofiltration) can isolate heat-sensitive intermediates without degrading the tert-butyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- DFT Calculations : Model the electronic effects of the trifluoromethyl group (strong electron-withdrawing) on the pyrrolidine ring’s electron density. This predicts regioselectivity in reactions like nucleophilic substitutions .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess steric hindrance from the tert-butyl group, guiding solvent selection for reactions .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) to refine models .

Q. What strategies resolve contradictions between experimental and computational data regarding stereochemical outcomes?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation of the trans configuration resolves ambiguities in NMR-derived coupling constants .

- NOESY Experiments : Detect spatial proximity of protons to validate stereochemical assignments .

- Hybrid DFT/Experimental Workflows : Iteratively adjust computational parameters (e.g., solvation models) to align with observed reaction outcomes .

Q. How does the trifluoromethyl group influence the compound’s electronic properties, and what experimental approaches measure this effect?

Methodological Answer:

- Cyclic Voltammetry (CV) : Quantifies electron-withdrawing effects by measuring redox potentials. The CF₃ group lowers the HOMO energy, reducing oxidation susceptibility .

- UV-Vis Spectroscopy : Correlates substituent electronic effects with absorption maxima shifts (e.g., bathochromic shifts due to conjugation disruption) .

- SC-XRD (Single-Crystal X-ray Diffraction) : Maps electron density distribution to visualize inductive effects on the pyrrolidine ring .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Measures thermal stability by tracking mass loss at elevated temperatures (e.g., decomposition of ester groups >200°C) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Data Analysis and Experimental Design

Q. How can researchers design experiments to probe the compound’s role in catalytic or medicinal applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ester groups or substituents (e.g., replacing CF₃ with Cl) to test biological activity .

- Enzymatic Assays : Screen for inhibition of target enzymes (e.g., proteases) using fluorescence-based kinetic assays .

- In Silico Docking : Predict binding affinities to biological targets (e.g., receptors) using AutoDock Vina, followed by validation via SPR (Surface Plasmon Resonance) .

Q. What statistical methods are appropriate for analyzing inconsistencies in synthetic yield data across multiple trials?

Methodological Answer:

- ANOVA Testing : Identify variables (e.g., temperature, catalyst loading) significantly affecting yield .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters and minimize batch-to-batch variability .

- Multivariate Regression : Correlate impurity profiles (via LC-MS) with yield reductions to pinpoint critical quality attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.